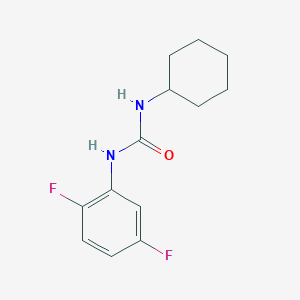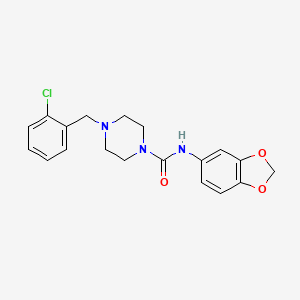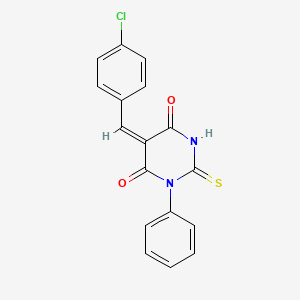
N-cyclohexyl-N'-(2,5-difluorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N'-(2,5-difluorophenyl)urea, also known as CDC25A inhibitor II, is a chemical compound that has been extensively studied for its potential applications in cancer treatment. This compound has been found to inhibit the activity of the CDC25A protein, which is involved in cell cycle regulation and is often overexpressed in cancer cells.
Mécanisme D'action
N-cyclohexyl-N'-(2,5-difluorophenyl)urea inhibits the activity of the this compound protein, which is involved in the regulation of the cell cycle. This compound is overexpressed in many types of cancer cells, leading to uncontrolled cell proliferation. Inhibition of this compound activity by this compound leads to cell cycle arrest and apoptosis, which can help to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of this compound in cancer cells, leading to cell cycle arrest and apoptosis. In addition, this compound has been found to have anti-inflammatory effects and may be useful in the treatment of other diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-N'-(2,5-difluorophenyl)urea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and has been found to be stable under a variety of conditions. However, this compound is highly toxic and should be handled with care. In addition, its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects on cancer cells.
Orientations Futures
There are several future directions for research on N-cyclohexyl-N'-(2,5-difluorophenyl)urea. One area of research could focus on optimizing the synthesis method to improve yields and purity of the final product. Another area of research could focus on elucidating the mechanism of action of this compound, including its effects on other proteins involved in the cell cycle. Additionally, further studies could investigate the potential use of this compound in combination with other cancer therapies to improve treatment outcomes.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-N'-(2,5-difluorophenyl)urea involves the reaction of cyclohexylisocyanate with 2,5-difluoroaniline in the presence of a catalyst such as triethylamine. The resulting product is then purified using column chromatography. This synthesis method has been reported in several research papers and has been found to yield high purity and good yields of the final product.
Applications De Recherche Scientifique
N-cyclohexyl-N'-(2,5-difluorophenyl)urea has been extensively studied for its potential applications in cancer treatment. It has been found to inhibit the activity of the this compound protein, which is overexpressed in many types of cancer cells. Inhibition of this compound leads to cell cycle arrest and apoptosis, making this compound a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
1-cyclohexyl-3-(2,5-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O/c14-9-6-7-11(15)12(8-9)17-13(18)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGXHXBUXKXAEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-{[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]carbonyl}pyrazolo[1,5-a]pyridine](/img/structure/B5437391.png)
![N-{3-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B5437400.png)
![(4-chloro-2-methylphenyl){1-[2-(2-hydroxyethoxy)benzyl]piperidin-3-yl}methanone](/img/structure/B5437403.png)
![4-(4-bromobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5437414.png)
![2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 3-methoxybenzoate](/img/structure/B5437418.png)
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5437429.png)
![N-(cyanomethyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5437432.png)
![1-[(5-ethyl-1-benzofuran-3-yl)acetyl]-N,N-dimethyl-4-azepanamine](/img/structure/B5437437.png)


![N-(2-hydroxyethyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5437453.png)
